molecular formula C6H7IS B13701736 3-(2-Iodoethyl)thiophene

3-(2-Iodoethyl)thiophene

Cat. No.: B13701736
M. Wt: 238.09 g/mol
InChI Key: IPLZAOPRGOXDFS-UHFFFAOYSA-N
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Description

3-(2-Iodoethyl)thiophene is an organic compound with the molecular formula C6H7IS. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. The presence of an iodoethyl group at the third position of the thiophene ring makes this compound particularly interesting for various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Iodoethyl)thiophene typically involves the iodination of 3-(2-ethyl)thiophene. One common method is the reaction of 3-(2-ethyl)thiophene with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Iodoethyl)thiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of 3-(2-substituted ethyl)thiophene derivatives.

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Reduction: Formation of 3-(2-ethyl)thiophene.

Scientific Research Applications

3-(2-Iodoethyl)thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Iodoethyl)thiophene involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 3-(2-Iodoethyl)thiophene is unique due to the presence of the iodo group, which imparts distinct reactivity and properties.

Properties

Molecular Formula

C6H7IS

Molecular Weight

238.09 g/mol

IUPAC Name

3-(2-iodoethyl)thiophene

InChI

InChI=1S/C6H7IS/c7-3-1-6-2-4-8-5-6/h2,4-5H,1,3H2

InChI Key

IPLZAOPRGOXDFS-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CCI

Origin of Product

United States

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